Ethyl 4-(1H-imidazol-1-YL)benzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate involves several steps. One common method involves the benzoylation of substituted phenols under low temperature . Another method involves the use of imidazole and ethyl 4-bromobenzoate .Molecular Structure Analysis
The molecular formula of Ethyl 4-(1H-imidazol-1-YL)benzoate is C13H12N2O2. The exact mass is 216.09000 . The structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Ethyl 4-(1H-imidazol-1-YL)benzoate can undergo various chemical reactions. For instance, it can be used to synthesis (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Physical And Chemical Properties Analysis
Ethyl 4-(1H-imidazol-1-YL)benzoate has a density of 1.15g/cm3 . Its boiling point is 366ºC at 760 mmHg . The flash point is 175.2ºC .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives are significant in the field of chemical synthesis. For instance, a study by Zhu et al. (2012) focused on synthesizing a related compound, Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, demonstrating the compound's structural characteristics and synthesis process (Zhu et al., 2012). Similar studies on the synthesis and structural analysis of related compounds provide insights into the chemical properties and potential applications of Ethyl 4-(1H-imidazol-1-YL)benzoate.
Application in Corrosion Inhibition
In the field of corrosion science, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate have been investigated for their potential as corrosion inhibitors. For example, Ammal et al. (2018) explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments (Ammal et al., 2018). This research highlights the potential of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives in protecting metal surfaces from corrosion.
Pharmaceutical Research
In pharmaceutical research, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate have been studied for their potential therapeutic applications. Chen et al. (2008) synthesized derivatives of a similar compound, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, evaluating their antiplatelet activity. This study suggests the potential of related compounds in developing new therapeutics (Chen et al., 2008).
Molecular Structure and Bonding Studies
The molecular structure and bonding characteristics of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives are also a subject of study. For instance, research by Portilla et al. (2007) on hydrogen-bonded supramolecular structures of similar compounds contributes to understanding the molecular interactions and structural properties of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives (Portilla et al., 2007).
Safety And Hazards
Ethyl 4-(1H-imidazol-1-YL)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
properties
IUPAC Name |
ethyl 4-imidazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSKUXJSZZMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540386 | |
Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-imidazol-1-YL)benzoate | |
CAS RN |
86718-07-2 | |
Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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